molecular formula C13H19BrN2OSi B2963749 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 757978-23-7

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No. B2963749
M. Wt: 327.297
InChI Key: QEPDJKHFBYDQLU-UHFFFAOYSA-N
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Patent
US09096598B2

Procedure details

To a solution of 5-bromo-7-azaindole (Aldrich, 2 g, 10.15 mmol) in DMF (40.6 ml) at 0° C. was added sodium hydride (0.690 g, 17.26 mmol). The reaction was aged for 10 min followed by addition of SEM-Cl (2.340 ml, 13.20 mmol). The reaction was allowed to warm to RT and stir for 4 h. The mixture was diluted with saturated NH4Cl (30 mL) and product extracted with ethyl acetate (30 mL). The organic extract was washed with brine (30 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography on silica gel (50 g, 0-50% ethyl acetate/hexanes) to give the compound 4-1a (3.2 gm) as a clear oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
40.6 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[N:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[H-].[Na+].[CH3:13][Si:14]([CH2:17][CH2:18][O:19][CH2:20]Cl)([CH3:16])[CH3:15]>CN(C=O)C.[NH4+].[Cl-]>[Br:1][C:2]1[CH:3]=[C:4]2[CH:5]=[CH:6][N:7]([CH2:20][O:19][CH2:18][CH2:17][Si:14]([CH3:16])([CH3:15])[CH3:13])[C:8]2=[N:9][CH:10]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=NC1
Name
Quantity
0.69 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40.6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.34 mL
Type
reactant
Smiles
C[Si](C)(C)CCOCCl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (50 g, 0-50% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(C=C2)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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